3-(Dinitromethyl)cyclohexan-1-one

Energetic materials Nitrogen content Oxygen balance

3‑(Dinitromethyl)cyclohexan‑1‑one (CAS 62115‑95‑1) is a gem‑dinitromethyl‑functionalized cyclohexanone classified among nitro‑organic energetic materials. Its molecular formula is C₇H₁₀N₂O₅ and its monoisotopic mass is 202.058 97 g mol⁻¹.

Molecular Formula C7H10N2O5
Molecular Weight 202.16 g/mol
CAS No. 62115-95-1
Cat. No. B14538646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dinitromethyl)cyclohexan-1-one
CAS62115-95-1
Molecular FormulaC7H10N2O5
Molecular Weight202.16 g/mol
Structural Identifiers
SMILESC1CC(CC(=O)C1)C([N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H10N2O5/c10-6-3-1-2-5(4-6)7(8(11)12)9(13)14/h5,7H,1-4H2
InChIKeyAHOGZSSTQHTJTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dinitromethyl)cyclohexan-1-one (CAS 62115-95-1): Core Identifiers & Energetic‑Material Classification for Procurement Screening


3‑(Dinitromethyl)cyclohexan‑1‑one (CAS 62115‑95‑1) is a gem‑dinitromethyl‑functionalized cyclohexanone classified among nitro‑organic energetic materials. Its molecular formula is C₇H₁₀N₂O₅ and its monoisotopic mass is 202.058 97 g mol⁻¹ . The compound carries a cyclohexanone ring bearing a ketone at position 1 and a –CH(NO₂)₂ group at position 3, which places it at the interface of ketone chemistry and high‑nitrogen heterocycle‑free energetic research. Because of its high nitrogen (13.85 % w/w) and oxygen content, it is primarily evaluated as a potential high‑energy‑density material or as a synthetic building block for advanced energetic formulations .

Why 3‑(Dinitromethyl)cyclohexan‑1‑one Cannot Be Replaced by a Standard Cyclohexanone or Mononitro Analog for Energetic‑Material Procurement


The gem‑dinitromethyl group (–CH(NO₂)₂) is a recognized ‘explosophore’ that simultaneously raises nitrogen content, improves oxygen balance, and increases density relative to non‑nitrated or mononitro analogues [1]. In the cyclohexanone series, replacing 3‑(dinitromethyl)cyclohexan‑1‑one with its mononitro congener 3‑(nitromethyl)cyclohexan‑1‑one (CAS 50870‑56‑9) would reduce the nitrogen weight fraction from 13.85 % to 8.91 % and shift the oxygen balance from –110 % to –168 %, directly lowering gas‑generation potential and detonation performance. Because energetic‑material formulations are exquisitely sensitive to oxygen balance and density, even a seemingly minor structural change can disqualify a candidate in procurement specifications. The quantitative evidence below substantiates why this specific compound merits differentiated consideration.

Head‑to‑Head Quantitative Differentiation of 3‑(Dinitromethyl)cyclohexan‑1‑one Against the Closest Structural Analog


Nitrogen Weight Fraction: 3‑(Dinitromethyl)cyclohexan‑1‑one vs 3‑(Nitromethyl)cyclohexan‑1‑one

The nitrogen content of 3‑(dinitromethyl)cyclohexan‑1‑one is 13.85 % w/w (2 N atoms; MW 202.165 g mol⁻¹), whereas the mononitro analogue 3‑(nitromethyl)cyclohexan‑1‑one contains only 8.91 % w/w nitrogen (1 N atom; MW 157.17 g mol⁻¹) [1]. The computed oxygen balance (OB) improves from –168 % for the mononitro compound to –110 % for the dinitro compound (calculated by the standard OB equation: OB = –1600 × (2C + 0.5H – O) / MW) [1]. Higher nitrogen fraction and less negative oxygen balance are directly correlated with superior gas‑generation capacity and detonation performance in energetic materials.

Energetic materials Nitrogen content Oxygen balance

Oxygen‑Balance Contribution of the gem‑Dinitromethyl Group: Class‑Level Benchmarking Against Other Dinitromethyl‑Functionalized Energetic Compounds

Review of the dinitromethyl‑functionalized energetic materials literature establishes that the gem‑dinitromethyl group consistently delivers a positive contribution to oxygen balance, with reported values for optimized dinitromethyl‑triazole and ‑tetrazole derivatives reaching ≥ 2.97 % [1]. While 3‑(dinitromethyl)cyclohexan‑1‑one itself has a calculated OB of –110 % owing to the hydrocarbon‑rich cyclohexanone scaffold, the presence of the –CH(NO₂)₂ moiety contributes five oxygen atoms per molecule, substantially mitigating the inherent oxygen deficiency of the cyclohexanone core. In contrast, the mononitro analogue contributes only three oxygen atoms, resulting in a far more negative OB (–168 %). This class‑level trend corroborates the head‑to‑head comparison above and demonstrates that the dinitromethyl group is essential for achieving a competitive oxygen balance in cyclohexanone‑based energetic candidates.

Energetic materials Oxygen balance Structure–performance relationship

Density Increment from gem‑Dinitromethyl Substitution: Cyclohexanone Analogue Comparison

The gem‑dinitromethyl group is known to increase crystal density through its high oxygen content and capacity for intermolecular dipole interactions [1]. For the cyclohexanone series, the calculated topological polar surface area (PSA) of 3‑(dinitromethyl)cyclohexan‑1‑one is 103–109 Ų , compared with a reported PSA of approximately 63 Ų for 3‑(nitromethyl)cyclohexan‑1‑one . The larger PSA reflects the additional nitro groups and suggests stronger intermolecular electrostatic contacts, which typically correlate with higher solid‑state density. While experimental single‑crystal densities for this specific pair are not yet publicly reported, the general trend that gem‑dinitromethyl‑substituted compounds exhibit densities 0.1–0.2 g cm⁻³ higher than their mononitro counterparts has been documented across multiple energetic‑material series [1]. Procurement teams evaluating cyclohexanone‑based energetic candidates should therefore expect a density advantage with the dinitro derivative.

Energetic materials Density Structure–property relationship

Procurement‑Guiding Application Scenarios for 3‑(Dinitromethyl)cyclohexan‑1‑one Based on Verified Differentiation Evidence


Energetic‑Material Lead Screening Where Oxygen Balance Differentiates Candidates

Procurement teams evaluating cyclohexanone‑based energetic precursors should use the nitrogen content (13.85 % w/w) and oxygen balance (–110 %) of 3‑(dinitromethyl)cyclohexan‑1‑one as quantitative filters . The compound’s 4.94‑percentage‑point nitrogen advantage and 58‑percentage‑point OB improvement over the mononitro analogue provide a measurable basis for excluding the mononitro congener from screening cascades where higher gas yield is required.

Density‑Sensitive Energetic Formulation Development

When formulating composite explosives or propellants that prioritize density‑driven detonation performance, 3‑(dinitromethyl)cyclohexan‑1‑one should be preferred over its mononitro counterpart based on the class‑level evidence that gem‑dinitromethyl groups reliably increase solid‑state density by approximately 0.1–0.2 g cm⁻³ . The higher topological PSA (103–109 Ų) is consistent with stronger intermolecular interactions that favour closer packing [1].

Synthetic Intermediate for Diversified Dinitromethyl‑Functionalized Architectures

The cyclohexanone carbonyl of 3‑(dinitromethyl)cyclohexan‑1‑one provides a reactive handle for further derivatisation (e.g., oximation, condensation, reduction), enabling procurement of a single starting material that can be elaborated into a library of dinitromethyl‑containing energetic candidates. This dual functionality – gem‑dinitromethyl explosophore plus ketone synthetic handle – is not available in mononitro analogues or fully heterocyclic dinitromethyl systems .

Oxygen‑Balance‑Tailored Co‑formulation with Positive‑OB Oxidizers

Given its calculated OB of –110 %, 3‑(dinitromethyl)cyclohexan‑1‑one is best deployed in formulations that incorporate strong oxidizers (e.g., ammonium perchlorate, ammonium dinitramide) to bring the overall system oxygen balance closer to zero. The quantitative OB value allows formulators to calculate precise oxidizer/fuel ratios, a distinct advantage over the more negative OB (–168 %) of the mononitro analogue, which would require a substantially higher oxidizer loading .

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